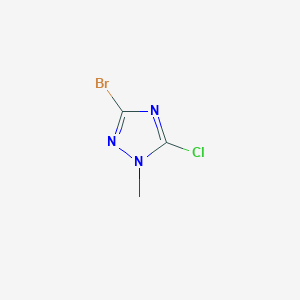
3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole: is a heterocyclic compound with the molecular formula C3H3BrClN3 . It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Triazoles, in general, are known to interact with various biological targets due to their versatile nature .
Mode of Action
It’s worth noting that triazoles are often used as ligands for transition metals to create coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .
Biochemical Pathways
Triazoles are known to participate in various chemical reactions, including suzuki–miyaura coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (19643) and its solid physical form suggest that these factors may influence its bioavailability .
Result of Action
Given its potential role as a catalyst in synthetic reactions , it may facilitate the formation of new compounds or the modification of existing ones.
Action Environment
It’s worth noting that the compound is stored at temperatures between 2-8°c, suggesting that temperature could be a factor influencing its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of 3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole typically involves the halogenation of 1-methyl-1H-1,2,4-triazole.
Industrial Production Methods: Industrial production methods for this compound often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products:
- The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with sodium azide would yield 3-azido-5-chloro-1-methyl-1H-1,2,4-triazole .
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacteria and fungi.
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Industry:
Comparison with Similar Compounds
3-bromo-1-methyl-1H-1,2,4-triazole: This compound is similar in structure but lacks the chlorine atom at the 5-position.
5-chloro-1-methyl-1H-1,2,4-triazole: This compound is similar but lacks the bromine atom at the 3-position.
Uniqueness:
Properties
IUPAC Name |
3-bromo-5-chloro-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrClN3/c1-8-3(5)6-2(4)7-8/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSXLLNJJAZKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1520859-32-8 |
Source


|
| Record name | 3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-6-methoxypyridazine-3-carboxamide](/img/structure/B2893164.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-butyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2893165.png)
![N-(4-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893167.png)

![N-(octahydro-1,4-benzodioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2893169.png)


![tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate](/img/structure/B2893177.png)
![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2893178.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893182.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylbenzamide](/img/structure/B2893183.png)
![(3R,6S,7aS)-6-bromo-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B2893184.png)

![2-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine](/img/structure/B2893187.png)
